[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone
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Overview
Description
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the phenyl ring. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or piperidine rings.
Substitution: Various substituents can be introduced to the phenyl ring or the nitrogen atoms in the pyrazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce functional groups like halogens or alkyl chains to the phenyl ring.
Scientific Research Applications
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone
- [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-ethylbut-1-ynyl)phenyl]methanone
Uniqueness
Compared to similar compounds, [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone stands out due to its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-4-17-15-23-24-20(17)18-9-12-25(13-10-18)21(26)19-7-5-6-16(14-19)8-11-22(2,3)27/h5-7,14-15,18,27H,4,9-10,12-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMQUXYWDNXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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